Cas no 2680699-07-2 (5-Acetamido-6-hydroxypyridine-2-carboxylic acid)

5-Acetamido-6-hydroxypyridine-2-carboxylic acid is a heterocyclic carboxylic acid derivative with a pyridine core, functionalized with acetamido and hydroxyl groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of multiple functional groups allows for selective modifications, enabling the development of targeted compounds. Its structural features, including hydrogen bond donors and acceptors, may enhance binding affinity in drug design. The compound exhibits moderate solubility in polar solvents, facilitating its use in aqueous or organic reaction conditions. Careful handling is recommended due to its reactive functional groups.
5-Acetamido-6-hydroxypyridine-2-carboxylic acid structure
2680699-07-2 structure
Product name:5-Acetamido-6-hydroxypyridine-2-carboxylic acid
CAS No:2680699-07-2
MF:C8H8N2O4
MW:196.160121917725
CID:5647838
PubChem ID:165907787

5-Acetamido-6-hydroxypyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-acetamido-6-hydroxypyridine-2-carboxylic acid
    • EN300-28271944
    • 2680699-07-2
    • 5-Acetamido-6-hydroxypyridine-2-carboxylic acid
    • Inchi: 1S/C8H8N2O4/c1-4(11)9-5-2-3-6(8(13)14)10-7(5)12/h2-3H,1H3,(H,9,11)(H,10,12)(H,13,14)
    • InChI Key: HWHRKDLAPJRZJU-UHFFFAOYSA-N
    • SMILES: O=C1C(=CC=C(C(=O)O)N1)NC(C)=O

Computed Properties

  • Exact Mass: 196.04840674g/mol
  • Monoisotopic Mass: 196.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.5Ų
  • XLogP3: -0.7

5-Acetamido-6-hydroxypyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28271944-2.5g
5-acetamido-6-hydroxypyridine-2-carboxylic acid
2680699-07-2 95.0%
2.5g
$4973.0 2025-03-19
Enamine
EN300-28271944-5.0g
5-acetamido-6-hydroxypyridine-2-carboxylic acid
2680699-07-2 95.0%
5.0g
$7358.0 2025-03-19
Enamine
EN300-28271944-0.05g
5-acetamido-6-hydroxypyridine-2-carboxylic acid
2680699-07-2 95.0%
0.05g
$2131.0 2025-03-19
Enamine
EN300-28271944-0.25g
5-acetamido-6-hydroxypyridine-2-carboxylic acid
2680699-07-2 95.0%
0.25g
$2333.0 2025-03-19
Enamine
EN300-28271944-10g
5-acetamido-6-hydroxypyridine-2-carboxylic acid
2680699-07-2
10g
$10911.0 2023-09-09
Enamine
EN300-28271944-10.0g
5-acetamido-6-hydroxypyridine-2-carboxylic acid
2680699-07-2 95.0%
10.0g
$10911.0 2025-03-19
Enamine
EN300-28271944-0.1g
5-acetamido-6-hydroxypyridine-2-carboxylic acid
2680699-07-2 95.0%
0.1g
$2232.0 2025-03-19
Enamine
EN300-28271944-0.5g
5-acetamido-6-hydroxypyridine-2-carboxylic acid
2680699-07-2 95.0%
0.5g
$2435.0 2025-03-19
Enamine
EN300-28271944-1.0g
5-acetamido-6-hydroxypyridine-2-carboxylic acid
2680699-07-2 95.0%
1.0g
$2537.0 2025-03-19
Enamine
EN300-28271944-5g
5-acetamido-6-hydroxypyridine-2-carboxylic acid
2680699-07-2
5g
$7358.0 2023-09-09

Additional information on 5-Acetamido-6-hydroxypyridine-2-carboxylic acid

5-Acetamido-6-hydroxypyridine-2-carboxylic acid (CAS No. 2680699-07-2): A Comprehensive Overview

5-Acetamido-6-hydroxypyridine-2-carboxylic acid, identified by its CAS number 2680699-07-2, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic molecule, featuring a pyridine core with functional groups such as an acetamide and a hydroxyl group, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The unique structural attributes of 5-Acetamido-6-hydroxypyridine-2-carboxylic acid make it a valuable scaffold for designing novel therapeutic agents targeting various biological pathways.

The compound's molecular structure consists of a pyridine ring substituted at the 2-position with a carboxylic acid group, at the 5-position with an acetamide moiety, and at the 6-position with a hydroxyl group. This arrangement imparts distinct chemical properties that facilitate its role in synthetic chemistry and biological interactions. The presence of both polar and non-polar functional groups enhances its solubility and reactivity, making it an attractive candidate for further derivatization and functionalization.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their prevalence in bioactive molecules. Pyridine derivatives, in particular, have been extensively studied for their potential in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The synthesis and characterization of 5-Acetamido-6-hydroxypyridine-2-carboxylic acid have provided researchers with a promising platform for developing new drugs.

One of the most compelling aspects of 5-Acetamido-6-hydroxypyridine-2-carboxylic acid is its role as a precursor in the synthesis of more complex molecules. Its structural features allow for easy modification at multiple sites, enabling the creation of diverse derivatives with tailored biological activities. For instance, researchers have explored its use in generating kinase inhibitors, which are crucial in cancer therapy. The acetamide group can be further functionalized to introduce additional pharmacophores that enhance binding affinity to target proteins.

The hydroxyl group at the 6-position of the pyridine ring also plays a critical role in the compound's reactivity. It can participate in hydrogen bonding interactions, which are essential for drug-receptor binding. This feature makes 5-Acetamido-6-hydroxypyridine-2-carboxylic acid particularly useful in designing molecules that require precise spatial orientation within biological targets. Moreover, the carboxylic acid group at the 2-position provides an acidic proton that can be exploited for pH-sensitive drug delivery systems.

Recent studies have highlighted the potential of 5-Acetamido-6-hydroxypyridine-2-carboxylic acid in addressing neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors has been explored in preclinical models. Researchers have observed promising results in using derivatives of this compound to modulate neurotransmitter activity, which could lead to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 5-Acetamido-6-hydroxypyridine-2-carboxylic acid involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine core efficiently. Additionally, protecting group strategies have been utilized to ensure selective functionalization at different positions on the molecule. These synthetic methodologies not only highlight the versatility of modern organic chemistry but also underscore the importance of precision in constructing complex molecules like this one.

The pharmacological evaluation of 5-Acetamido-6-hydroxypyridine-2-carboxylic acid has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in inflammation and oxidative stress pathways. These effects are particularly relevant given the growing recognition of these pathways' roles in various chronic diseases. Furthermore, animal models have shown that derivatives of this compound can exhibit neuroprotective properties without significant side effects.

The future prospects for 5-Acetamido-6-hydroxypyridine-2-carboxylic acid are vast and exciting. As our understanding of biological systems continues to evolve, new opportunities will arise for leveraging its structural features to develop innovative therapeutics. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into clinical applications that benefit patients worldwide.

In conclusion, 5-Acetamido-6-hydroxypyridine-2-carboxylic acid (CAS No. 2680699-07-2) represents a cornerstone compound in modern medicinal chemistry. Its unique structural attributes and versatile reactivity make it an invaluable tool for drug discovery and development. As research progresses, we can expect to see increasingly sophisticated applications of this compound that address unmet medical needs across multiple therapeutic areas.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD